Dual Pan-SR Modulation and Proteasome Inhibition
RC-106 is the only compound in the peer-reviewed literature demonstrated to simultaneously engage both Sigma-1 and Sigma-2 receptors (pan-SR modulator: S1R antagonist, S2R agonist) and inhibit proteasome catalytic activity at pharmacologically relevant concentrations. In PC cell lines, RC-106 at 50 μM reduced proteasome activity in a dose-dependent manner across all three pancreatic cancer lines tested (Panc-1, Capan-1, Capan-2), with Capan-2 showing proteasome inhibition at concentrations as low as 20 μM [1]. By contrast, the clinically approved proteasome inhibitor bortezomib—cited as a comparator in the RC-106 medicinal chemistry program—acts solely through proteasome catalytic subunit binding without any Sigma receptor engagement [2]. The dual mechanism is functionally consequential: siRNA-mediated silencing of S1R and TMEM97/S2R in Panc-1 cells significantly attenuated RC-106's ability to upregulate ER stress markers GRP78, ATF4, and CHOP, confirming that Sigma receptor engagement is mechanistically required for full pharmacological activity, not merely correlative [3]. No other compound in the published pan-SR modulator space has demonstrated coexisting proteasome inhibitory activity at concentrations that overlap with its SR-modulatory concentration range.
| Evidence Dimension | Mechanism: dual pan-SR modulation + proteasome inhibition vs. single-mechanism proteasome inhibitors |
|---|---|
| Target Compound Data | RC-106: pan-SR modulator (S1R antagonist, S2R agonist) AND proteasome inhibitor (IC₅₀ = 35 μM); proteasome inhibition observed at 20–100 μM in Panc-1, Capan-1, Capan-2 cells |
| Comparator Or Baseline | Bortezomib: proteasome inhibitor (20S proteasome chymotrypsin-like β5 subunit, Ki ~0.6 nM) with no Sigma receptor binding activity; Carfilzomib: irreversible proteasome inhibitor, no SR activity; Ixazomib: oral proteasome inhibitor, no SR activity |
| Quantified Difference | RC-106 engages two molecular targets (SR + proteasome) vs. one (proteasome only) for bortezomib/carfilzomib/ixazomib; siRNA silencing of SRs abrogates RC-106-induced ER stress marker upregulation (p ≤ 0.01 vs. control) [3] |
| Conditions | Pancreatic cancer cell lines Panc-1, Capan-1, Capan-2; MTS viability assay; fluorescent proteasome activity assay; siRNA silencing + qRT-PCR for GRP78, ATF4, CHOP; RC-106 at 20–100 μM, 24–48 h exposure [1][3] |
Why This Matters
For preclinical programs targeting cancers with co-expression of Sigma receptors and proteasome dependency (e.g., multiple myeloma, pancreatic cancer), RC-106 provides a dual-target tool compound with no single-agent equivalent; procurement of a selective SR ligand or proteasome inhibitor alone cannot replicate this convergent mechanism.
- [1] Tesei A, Cortesi M, Pignatta S, et al. Anti-tumor Efficacy Assessment of the Sigma Receptor Pan Modulator RC-106. A Promising Therapeutic Tool for Pancreatic Cancer. Frontiers in Pharmacology. 2019;10:490. doi:10.3389/fphar.2019.00490. PMID: 31156430. View Source
- [2] Listro R, Rui M, Rossi D, et al. Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. 2020;8:495. doi:10.3389/fchem.2020.00495. PMID: 32695745. View Source
- [3] Cortesi M, Zamagni A, Pignatta S, et al. Pan-Sigma Receptor Modulator RC-106 Induces Terminal Unfolded Protein Response In In Vitro Pancreatic Cancer Model. International Journal of Molecular Sciences. 2020;21(23):9012. doi:10.3390/ijms21239012. PMID: 33260926. View Source
